![molecular formula C9H7N3 B11918226 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11918226.png)
4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-メチル-1H-ピロロ[2,3-b]ピリジン-2-カルボニトリルは、ピロロピリジンファミリーに属するヘテロ環化合物です。この化合物は、4位にメチル基、2位にシアノ基を持つ、縮合したピロール環とピリジン環系を特徴としています。薬理学的に重要な生物活性を持ち、創薬における応用の可能性から、注目されています。
2. 製法
合成経路と反応条件
4-メチル-1H-ピロロ[2,3-b]ピリジン-2-カルボニトリルの合成は、さまざまな合成経路を通じて達成できます。一般的な方法の1つは、適切な前駆体を特定の条件下で環化させることです。例えば、2-シアノ-3-(メチルアミノ)アクリロニトリルと2-ブロモ-5-メチルピリジンを、炭酸カリウムなどの塩基の存在下で反応させると、目的の化合物が得られます。この反応は通常、ジメチルホルムアミドなどの極性非プロトン性溶媒中で、高温で行われます。
工業的製法
4-メチル-1H-ピロロ[2,3-b]ピリジン-2-カルボニトリルの工業生産には、高収率と高純度を確保する最適化された合成経路が用いられる場合があります。これらの方法は、反応パラメータを正確に制御するために、連続式反応器と自動システムを頻繁に利用します。目的の製品品質を達成するために、触媒や再結晶やクロマトグラフィーなどの高度な精製技術の使用は一般的です。
3. 化学反応の解析
反応の種類
4-メチル-1H-ピロロ[2,3-b]ピリジン-2-カルボニトリルは、次のようなさまざまな化学反応を起こします。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、ヒドロキシル基やカルボニル基などの官能基を導入することができます。
還元: 水素化リチウムアルミニウムなどの還元剤を使用して、シアノ基をアミン基に変換できます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 塩化鉄(III)などの触媒の存在下での臭素や塩素などのハロゲン化剤。
生成される主な生成物
酸化: 4-メチル-1H-ピロロ[2,3-b]ピリジン-2-カルボン酸の生成。
還元: 4-メチル-1H-ピロロ[2,3-b]ピリジン-2-アミンの生成。
置換: 4-メチル-1H-ピロロ[2,3-b]ピリジン-2-ブロミドなどのハロゲン化誘導体の生成。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-cyano-3-(methylamino)acrylonitrile with 2-bromo-5-methylpyridine in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.
化学反応の分析
Types of Reactions
4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Reduction: Formation of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-amine.
Substitution: Formation of halogenated derivatives like 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-bromide.
科学的研究の応用
4-メチル-1H-ピロロ[2,3-b]ピリジン-2-カルボニトリルは、科学研究においていくつかの応用があります。
化学: より複雑なヘテロ環化合物の合成におけるビルディングブロックとして使用されています。
生物学: 特に線維芽細胞増殖因子受容体を標的とするキナーゼ阻害剤としての可能性が調査されています。
医学: さまざまな癌細胞株に対して活性を持つことから、抗癌作用が検討されています。
産業: その汎用性の高い反応性と生物活性から、農薬や医薬品の開発に利用されています。
作用機序
4-メチル-1H-ピロロ[2,3-b]ピリジン-2-カルボニトリルの作用機序には、特定の分子標的との相互作用が関与しています。例えば、キナーゼ阻害剤として、キナーゼのATP結合部位に結合し、リン酸化とそれに続く下流シグナル伝達経路の活性化を阻害します。この阻害は、癌細胞の増殖抑制とアポトーシスの誘導につながる可能性があります。
6. 類似化合物の比較
類似化合物
- 4-ブロモ-2-メチル-1H-ピロロ[2,3-b]ピリジン-6-カルボニトリル
- 2-メチル-1H-ピロロ[2,3-b]ピリジン-4-カルボニトリル
比較
4-メチル-1H-ピロロ[2,3-b]ピリジン-2-カルボニトリルは、その特定の置換パターンにより、その反応性と生物活性が影響を受けるため、ユニークです。アナログと比較して、分子標的に対する結合親和性と選択性が異なる可能性があり、標的指向型創薬および開発のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
- 2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Comparison
4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted drug design and development.
特性
分子式 |
C9H7N3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC名 |
4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7N3/c1-6-2-3-11-9-8(6)4-7(5-10)12-9/h2-4H,1H3,(H,11,12) |
InChIキー |
DJEBOQLJCYQXBF-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(NC2=NC=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


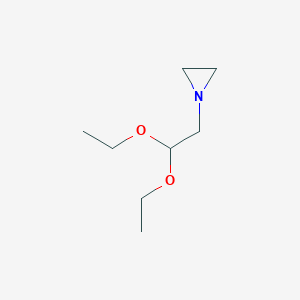

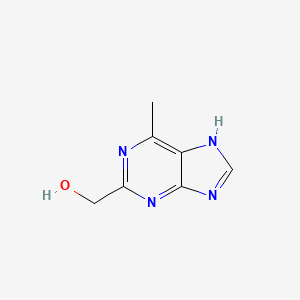

![1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone](/img/structure/B11918164.png)
![(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B11918165.png)


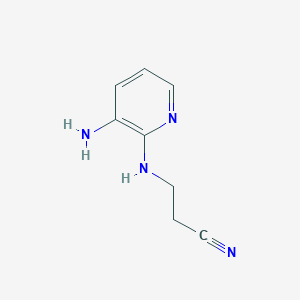
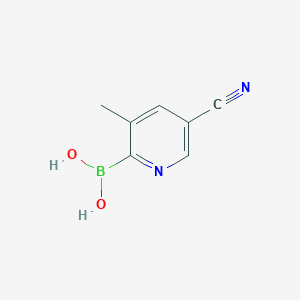
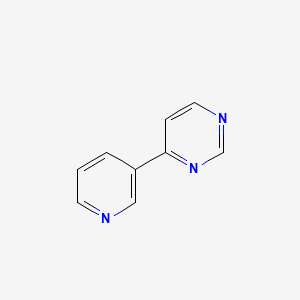


![1-Methyl-1-azaspiro[4.4]nonan-4-ol](/img/structure/B11918209.png)
